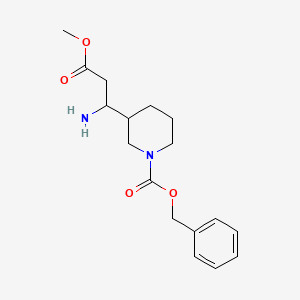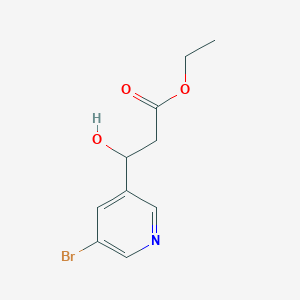
Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method starts with the bromination of 3-pyridylmethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 5-bromo-3-pyridylmethanol is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be tailored to minimize environmental impact and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Ethyl 3-(5-Bromo-3-pyridyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(5-substituted-3-pyridyl)-3-hydroxypropanoate.
Applications De Recherche Scientifique
Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyridine-3-boronic acid: Another brominated pyridine derivative used in cross-coupling reactions.
5-Bromo-2-iodopyridine: A halogenated pyridine used in organic synthesis.
5-(5-Bromo-3-pyridyl)-1H-tetrazole: A brominated pyridine derivative with applications in medicinal chemistry.
Uniqueness
Ethyl 3-(5-Bromo-3-pyridyl)-3-hydroxypropanoate is unique due to its combination of a bromine atom, a hydroxyl group, and an ester group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C10H12BrNO3 |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
ethyl 3-(5-bromopyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6,9,13H,2,4H2,1H3 |
Clé InChI |
HLBHBOOOCFRCJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=CN=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepin-5-amine](/img/structure/B13666459.png)
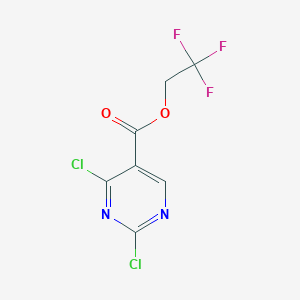



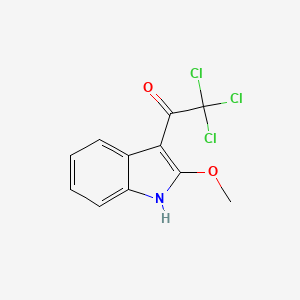
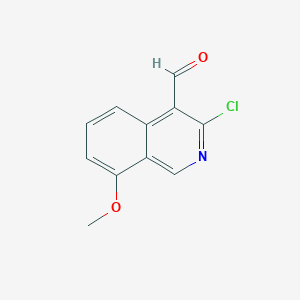
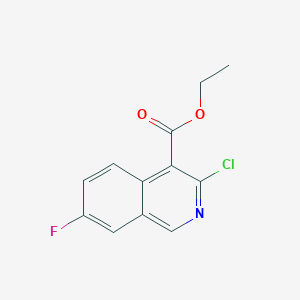

![1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
